2-(Tert-butylcarbamoyl)benzylboronic acid

Beschreibung

BenchChem offers high-quality 2-(Tert-butylcarbamoyl)benzylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butylcarbamoyl)benzylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-93-3 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylcarbamoyl)benzylboronic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(Tert-butylcarbamoyl)benzylboronic acid, a specialized organic compound with potential applications in medicinal chemistry and synthetic methodology. As specific experimental data for this compound is not widely available in public literature, this document serves as a predictive framework grounded in the established chemistry of ortho-substituted benzylboronic acids and related molecules. It is designed for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, expected properties, and the empirical methods required for its full characterization. The guide details robust analytical protocols, ensuring scientific integrity and providing a self-validating system for researchers to confirm the compound's identity, purity, and behavior in experimental settings.

Introduction and Structural Elucidation

2-(Tert-butylcarbamoyl)benzylboronic acid is a unique molecule combining the reactivity of a benzylboronic acid with the structural features of a bulky, ortho-positioned amide substituent. Benzylboronic acids are a class of organoboron compounds distinguished by a methylene spacer between the boronic acid moiety and the phenyl ring.[1] This structural feature imparts different reactivity and stability profiles compared to their more common arylboronic acid counterparts.

The ortho-positioning of the tert-butylcarbamoyl group is expected to exert significant steric and electronic influence on the boronic acid group, potentially affecting its acidity, stability, and intermolecular interactions. Such ortho-substituted boronic acids are of great interest for their unique structural conformations and potential applications as chemical sensors or in targeted drug delivery.[2]

1.1. Predicted Chemical Structure

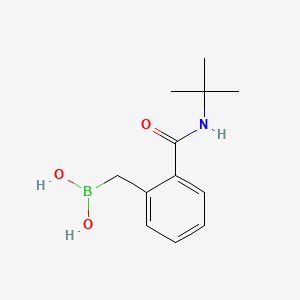

Based on systematic nomenclature, the structure of 2-(Tert-butylcarbamoyl)benzylboronic acid is as follows:

-

Parent Structure: Benzylboronic acid, which is a toluene molecule substituted with a boronic acid group [-B(OH)₂] on the methyl carbon.

-

Substitution: A tert-butylcarbamoyl group [-C(=O)NHC(CH₃)₃] is attached to the second carbon (ortho position) of the phenyl ring.

> Figure 1: Predicted chemical structure of 2-(Tert-butylcarbamoyl)benzylboronic acid.

> Figure 1: Predicted chemical structure of 2-(Tert-butylcarbamoyl)benzylboronic acid.

1.2. Core Chemical Identifiers (Predicted)

The following table summarizes the core identifiers derived from the predicted structure.

| Identifier | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₂H₁₈BNO₃ | Derived from the predicted chemical structure. |

| Molecular Weight | 235.09 g/mol | Calculated from the molecular formula[3]. |

| CAS Number | Not Assigned | No specific CAS number found in public databases. |

Predicted Physicochemical Properties and Their Scientific Implications

The properties outlined in this section are predictive and based on established principles for similarly substituted boronic acids. Empirical verification is essential and the protocols for such validation are detailed in Section 3.

2.1. Physical State and Appearance

Aryl- and benzylboronic acids are typically white to off-white crystalline solids at room temperature. It is anticipated that 2-(Tert-butylcarbamoyl)benzylboronic acid will present as a solid with a defined melting point.

2.2. Acidity (pKa)

The pKa of a boronic acid is a critical parameter, defining its Lewis acidity and its ability to interact with diols, a key feature for applications in sensors and as reversible covalent inhibitors. The pKa of unsubstituted phenylboronic acid in water is approximately 8.7.[4]

-

Causality of Prediction: The ortho-tert-butylcarbamoyl substituent is expected to influence the pKa. The amide group itself is relatively neutral, but its orientation can lead to intramolecular hydrogen bonding with one of the hydroxyl groups of the boronic acid. This interaction can stabilize the neutral form of the acid, thereby increasing the pKa (making it less acidic) compared to its meta and para isomers.[2] However, steric hindrance from the bulky tert-butyl group may also affect the solvation of the corresponding boronate anion. A definitive pKa must be determined experimentally.

2.3. Solubility Profile

A compound's solubility dictates its utility in various experimental contexts, from reaction setup to formulation for biological assays.

-

Aqueous Solubility: The solubility of phenylboronic acid in water is low (approx. 1.9 g/100g H₂O at 20°C).[5] The presence of both polar (boronic acid, amide) and non-polar (phenyl ring, tert-butyl group) moieties in the target molecule suggests limited aqueous solubility. The formation of intramolecular hydrogen bonds could further reduce interactions with water, decreasing solubility.[6]

-

Organic Solvent Solubility: Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones (e.g., acetone).[5][7] It is predicted that 2-(Tert-butylcarbamoyl)benzylboronic acid will be soluble in solvents such as methanol, ethanol, DMSO, and THF, which is advantageous for preparing stock solutions for chemical reactions and biological screening.

2.4. Chemical Stability and Storage

Boronic acids are susceptible to two primary degradation pathways: protodeboronation (loss of the boronic acid group) and oxidative decomposition.[8] A common issue is the dehydration-driven trimerization to form a cyclic anhydride known as a boroxine.

-

Boroxine Formation: This is a reversible equilibrium process that occurs upon heating or under dehydrating conditions. The presence of bulky ortho-substituents can sterically hinder the formation of the trimeric boroxine, potentially increasing the shelf-life of the monomeric boronic acid.[2]

-

Oxidative Instability: Boronic acids can be oxidized, particularly in biological systems or in the presence of reactive oxygen species.[9]

-

Recommended Storage: To mitigate degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

Analytical Characterization and Quality Control Workflow

To ensure the scientific integrity of any research utilizing this compound, a rigorous analytical workflow is mandatory. This section provides the experimental framework for confirming the identity, purity, and key properties of 2-(Tert-butylcarbamoyl)benzylboronic acid.

Diagram 1: A typical workflow for the characterization and quality control of a novel boronic acid.

3.1. Protocol 1: Identity and Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone for unambiguous structure determination.

-

Objective: To confirm the chemical structure by identifying all proton, carbon, and boron environments.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and will show exchangeable protons (e.g., from -OH and -NH).

-

¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

Signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the phenyl ring.

-

A singlet for the two benzylic protons of the -CH₂-B group.

-

A broad singlet for the amide N-H proton.

-

A very broad singlet for the two B(OH)₂ protons, which may exchange with residual water in the solvent.

-

-

¹³C NMR: Acquire a carbon-13 spectrum. This will confirm the number of unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons.

-

¹¹B NMR: Acquire a boron-11 spectrum. This is crucial for characterizing boronic acids. A single broad peak is expected, typically in the range of +25 to +35 ppm, confirming the trigonal planar geometry of the boronic acid.[8]

-

-

Trustworthiness: The combination of ¹H, ¹³C, and ¹¹B NMR provides a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure for identity to be confirmed.

3.2. Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds.

-

Objective: To quantify the purity of the compound and identify any potential impurities (e.g., starting materials, by-products, or degradation products like the corresponding boroxine).

-

Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is typically used for boronic acids.[10] However, boronic acids can be challenging to analyze due to potential on-column hydrolysis or interactions with free silanol groups on the stationary phase.[11] Using a modern, end-capped C18 column and a suitable mobile phase is critical.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., Waters XSelect™ HSS T3 or equivalent), typically 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Mass spectrometric detection (LC-MS) can be used concurrently to identify impurities.[4]

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., a 50:50 mixture of A and B) or a compatible solvent like acetonitrile.[12]

-

-

Self-Validation: The method should demonstrate good peak shape for the main component. Purity is calculated by the area percentage of the main peak relative to all detected peaks. The presence of a boroxine impurity would typically appear as a broader, later-eluting peak.

3.3. Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight.

-

Objective: To confirm the elemental composition by obtaining a high-resolution mass measurement.

-

Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly coupled with LC.[13]

-

Mode: ESI can be run in positive or negative ion mode.

-

Positive Mode [M+H]⁺: Protonation may occur on the amide oxygen.

-

Negative Mode [M-H]⁻: Deprotonation of a boronic acid hydroxyl group is common.

-

-

Analysis: High-Resolution Mass Spectrometry (HRMS) should be used to obtain an accurate mass. The measured mass should be within 5 ppm of the theoretical mass calculated from the molecular formula (C₁₂H₁₈BNO₃).

-

-

Trustworthiness: An accurate mass measurement provides unequivocal confirmation of the elemental formula, complementing the structural information from NMR.

Safety and Handling

While specific toxicity data for 2-(Tert-butylcarbamoyl)benzylboronic acid is unavailable, general precautions for handling boronic acids should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(Tert-butylcarbamoyl)benzylboronic acid represents a molecule of significant academic and pharmaceutical interest. While direct experimental data is scarce, this guide establishes a robust framework for its characterization based on well-understood principles of physical organic chemistry. The ortho-amide substituent is predicted to modulate the compound's pKa, stability, and solubility in a manner that could be advantageous for specific applications. The provided analytical protocols offer a clear and reliable pathway for researchers to validate these properties, ensuring the integrity and reproducibility of their scientific work. The successful synthesis and characterization of this compound will contribute valuable knowledge to the expanding field of organoboron chemistry.

References

- Vertex AI Search. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.

- ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters.

- Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids.

- ResearchGate. (n.d.). Solubility of investigated compounds in water.

- ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water.

- ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- ResearchGate. (n.d.). pKa values for boronic acids 1-7.

- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Sci-Hub. (n.d.). Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids.

- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- PubChem. (n.d.). 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid.

- SciSpace. (2017, November 2). Solubility of phenylboronic compounds in water.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- RSC Publishing. (2023, November 21). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.

- ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- Benchchem. (n.d.). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide.

- PubChem. (n.d.). Benzylboronic Acid.

Sources

- 1. Benzylboronic Acid | C7H9BO2 | CID 11320956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid | C12H18BNO3 | CID 134128446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. scispace.com [scispace.com]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

2-(Tert-butylcarbamoyl)benzylboronic acid solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 2-(Tert-butylcarbamoyl)benzylboronic Acid

Abstract

2-(Tert-butylcarbamoyl)benzylboronic acid is a bespoke arylboronic acid with significant potential as a key intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. The successful transition of such a molecule from a laboratory reagent to a reliable component in drug development hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Tert-butylcarbamoyl)benzylboronic acid. We present field-proven experimental protocols for determining aqueous and organic solubility, establishing a comprehensive stability profile through forced degradation studies, and developing the requisite stability-indicating analytical methods. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical methodologies for ensuring the robust and reliable application of this compound in a regulated environment.

Introduction: The Critical Role of Physicochemical Characterization

Boronic acids are indispensable tools in modern medicinal chemistry.[1] Their utility in forming carbon-carbon and carbon-heteroatom bonds is unparalleled, making them foundational building blocks for a vast array of therapeutic agents.[2] The subject of this guide, 2-(Tert-butylcarbamoyl)benzylboronic acid, combines the reactive boronic acid moiety with a sterically hindered amide substituent, a feature that can modulate both its reactivity and its physical properties.

Before any active pharmaceutical ingredient (API) or intermediate can be effectively utilized, two of its most critical quality attributes (CQAs) must be defined: solubility and stability.

-

Solubility dictates the choice of reaction solvents, purification methods (crystallization), and, if relevant, the formulation strategy for in-vivo studies. Poorly characterized solubility can lead to failed reactions, inefficient purifications, and misleading biological data.

-

Stability defines the compound's shelf-life and dictates necessary storage and handling conditions. An unstable compound can degrade into impurities that may be inactive, toxic, or interfere with subsequent synthetic steps.[3]

This guide provides the scientific rationale and detailed protocols for a comprehensive investigation into these two pillars of chemical characterization for 2-(Tert-butylcarbamoyl)benzylboronic acid.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. While experimental data for this specific compound is not publicly available, its properties can be computed based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈BNO₃ | Computed |

| Molecular Weight | 235.09 g/mol | Computed |

| IUPAC Name | [2-(tert-butylcarbamoyl)phenyl]boronic acid | Computed |

| Appearance | White to off-white solid (Expected) | N/A |

Comprehensive Solubility Profiling

The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the polarity of the solvent.[4] A key characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines, which can complicate solubility measurements.[5] Therefore, a dynamic or synthetic method is often preferred as it determines the dissolution point upon controlled heating, minimizing thermal degradation.[4][6]

Experimental Protocol: Dynamic Method for Solubility Determination

This method involves visually or instrumentally observing the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium solubility temperature for a given composition.[4]

Objective: To construct a solubility curve (mole fraction vs. temperature) for 2-(Tert-butylcarbamoyl)benzylboronic acid in a range of pharmaceutically relevant solvents.

Materials:

-

2-(Tert-butylcarbamoyl)benzylboronic acid

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, toluene, chloroform)

-

Jacketed glass vessel with controlled heating/cooling system

-

Calibrated temperature probe

-

Turbidity probe or luminance sensor

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-(Tert-butylcarbamoyl)benzylboronic acid and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) to maintain thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the sample's turbidity. The point at which the last solid particles dissolve, resulting in a clear, single-phase solution, is the equilibrium solubility temperature. This is often marked by a sharp increase in light transmission measured by the probe.[5]

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Collection: Repeat steps 1-4 for a range of different compositions (solute-to-solvent ratios) to gather multiple data points.

-

Curve Generation: Plot the recorded dissolution temperatures against the corresponding mole fractions of the solute to construct the solubility curve.

Visualization: Solubility Determination Workflow

Caption: Dynamic workflow for solubility measurement.

Data Presentation: Representative Solubility Data

While specific data for 2-(Tert-butylcarbamoyl)benzylboronic acid must be generated experimentally, the table below shows illustrative solubility data for the parent phenylboronic acid in various solvents to provide a comparative baseline.[6] The solubility is presented as the mole fraction (x) at different temperatures.

| Solvent | Temperature (°C) | Solubility (x) |

| Acetone | 20 | 0.15 |

| 40 | 0.30 | |

| Chloroform | 20 | 0.08 |

| 40 | 0.18 | |

| Dipropyl Ether | 20 | 0.25 |

| 40 | 0.45 | |

| Methylcyclohexane | 20 | <0.01 |

| 40 | 0.02 |

This data is for phenylboronic acid and serves as an illustrative example only.[6]

Intrinsic Stability Assessment

The stability of an arylboronic acid is paramount. Degradation can compromise reaction yield, purity, and safety. The primary degradation pathways for arylboronic acids include protodeboronation (replacement of the -B(OH)₂ group with hydrogen) and oxidation.[7][8] Forced degradation, or stress testing, is an essential study that deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways, which in turn informs the development of a stability-indicating analytical method.[9][10]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation products of 2-(Tert-butylcarbamoyl)benzylboronic acid under hydrolytic, oxidative, photolytic, and thermolytic stress and to establish a primary degradation profile.

Analytical Prerequisite: A validated, stability-indicating HPLC or UPLC method (e.g., UPLC-MS) is required before initiating the study. This method must be able to separate the parent compound from all potential degradation products and quantify them accurately.[11][12]

General Procedure:

-

Prepare stock solutions of 2-(Tert-butylcarbamoyl)benzylboronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Expose aliquots of the stock solution to the stress conditions outlined below. Include a control sample stored under ambient, protected conditions.

-

Analyze samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[9]

-

Characterize any significant degradation products using mass spectrometry (MS) and, if possible, isolate them for NMR characterization.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60-70 °C. This condition can promote protodeboronation.[7][13]

-

Base Hydrolysis: 0.1 M NaOH at 60-70 °C. Basic conditions can also facilitate certain degradation pathways.[7]

-

Neutral Hydrolysis: Purified water at 60-70 °C.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. Boronic acids are susceptible to oxidation, which can cleave the C-B bond to form a corresponding alcohol or phenol.[8][14]

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermolytic Degradation: Expose the solid compound to dry heat (e.g., 105 °C) or elevated heat and humidity (e.g., 80 °C / 75% RH).

Visualization: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Data Presentation: Expected Stability Profile

This table summarizes the potential outcomes and primary degradation pathways to investigate for 2-(Tert-butylcarbamoyl)benzylboronic acid.

| Stress Condition | Expected Degradation | Primary Potential Degradation Pathway |

| Acid Hydrolysis | Moderate | Protodeboronation to form N-tert-butyl-2-methylbenzamide. |

| Base Hydrolysis | Moderate to High | Potential hydrolysis of the amide bond in addition to C-B bond cleavage. |

| Oxidation (H₂O₂) | High | Oxidation of the C-B bond to form 2-(tert-butylcarbamoyl)benzyl alcohol.[8] |

| Photolysis | Low to Moderate | Potential for radical-mediated degradation pathways. |

| Thermolysis (Solid) | Low to Moderate | Dehydration to form the corresponding boroxine. |

Conclusion

A comprehensive understanding of the solubility and stability of 2-(Tert-butylcarbamoyl)benzylboronic acid is not merely an academic exercise; it is a prerequisite for its successful application in pharmaceutical research and development. The dynamic method for solubility provides a reliable approach to map its behavior in various solvents, guiding process development and purification strategies. Concurrently, a systematic forced degradation study is the cornerstone of stability assessment. It proactively identifies potential liabilities of the molecule, elucidates degradation pathways, and is indispensable for the development of a robust, stability-indicating analytical method. By implementing the rigorous protocols outlined in this guide, scientists can ensure the quality, consistency, and reliability of this valuable synthetic intermediate, thereby accelerating the path of drug discovery.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem.

- PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Published May 3, 2022.

- National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Published April 18, 2022.

- National Institutes of Health. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.

- Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates.

- Royal Society of Chemistry. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.

- Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.

- Wikipedia. Boronic acid. Wikipedia.

- ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.

- Benchchem. A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.

- ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Published August 13, 2020.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.

- SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Published June 6, 2020.

- Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Published March 9, 2021.

- ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Published August 5, 2025.

- PNAS. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Published March 2, 2021.

- STEMart. Forced Degradation Studies. STEMart.

- PubChem. Benzylboronic Acid. PubChem.

- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR. Published November 30, 2022.

- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Published May 2, 2016.

- National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. biomedres.us [biomedres.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. pharmtech.com [pharmtech.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Substituted Benzylboronic Acids in Medicinal Chemistry: A Technical Guide

Abstract

Substituted benzylboronic acids are emerging from the shadows of niche chemical reagents to become a versatile and powerful platform in modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, coupled with the tunable electronic and steric properties afforded by substitution on the benzyl ring, has unlocked a wealth of applications in drug discovery and development. This technical guide provides an in-depth exploration of the core principles and practical applications of substituted benzylboronic acids, intended for researchers, scientists, and drug development professionals. We will delve into their pivotal role as enzyme inhibitors, their utility in advanced diagnostic sensors, and their transformative potential in targeted drug delivery systems. Through a blend of mechanistic insights, practical methodologies, and future perspectives, this guide aims to equip the reader with a comprehensive understanding of this promising class of molecules.

The Boronic Acid Moiety: A Unique Chemical Tool

At the heart of the diverse applications of benzylboronic acids lies the boronic acid functional group (-B(OH)₂). Unlike carboxylic acids which are Brønsted acids (proton donors), boronic acids primarily act as Lewis acids, readily accepting a pair of electrons into their vacant p-orbital.[1][2] This Lewis acidity is the cornerstone of their most valuable interaction in a biological context: the formation of reversible covalent bonds with 1,2- or 1,3-diols to form five- or six-membered cyclic esters.[3] This dynamic covalent chemistry allows for strong, yet reversible, binding to a variety of biological molecules, including carbohydrates, glycoproteins, and certain amino acid side chains.

The benzyl group provides a scaffold that allows for the introduction of various substituents. These substituents can be strategically chosen to modulate the pKa of the boronic acid, its steric hindrance, and its overall physicochemical properties, thereby fine-tuning its interaction with a biological target.[4]

Substituted Benzylboronic Acids as Precision Enzyme Inhibitors

A prominent application of substituted benzylboronic acids is in the design of potent and selective enzyme inhibitors. Their mechanism of action often involves mimicking the transition state of an enzymatic reaction.

Serine Protease Inhibition: A Case Study

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, making them attractive drug targets.[5] They are characterized by a catalytic triad in their active site, which includes a highly reactive serine residue. Substituted benzylboronic acids can act as potent inhibitors of these enzymes by forming a covalent adduct with the active site serine.[5][6][7] The boron atom, in its tetrahedral boronate form, mimics the tetrahedral intermediate of peptide bond hydrolysis.[8]

The interaction can be depicted as a two-step process: initial binding of the inhibitor to the active site, followed by nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This forms a stable, yet reversible, tetrahedral adduct, effectively inactivating the enzyme.[8]

Caption: Workflow for boronic acid-mediated targeted drug delivery.

Furthermore, the pH-responsive nature of the boronate ester bond can be exploited for controlled drug release in the acidic tumor microenvironment. [9]

Experimental Protocol: Synthesis of a Substituted Benzylboronic Acid

The synthesis of substituted benzylboronic acids can be achieved through various methods. [10][11][12][13]A common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

Objective: To synthesize 4-methoxybenzylboronic acid.

Materials:

-

4-Methoxybenzyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Add anhydrous diethyl ether and a small crystal of iodine.

-

Slowly add a solution of 4-methoxybenzyl chloride in anhydrous diethyl ether to the magnesium suspension.

-

Maintain the reaction mixture at reflux until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C.

-

Slowly add a solution of triisopropyl borate in anhydrous diethyl ether.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield 4-methoxybenzylboronic acid as a white solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Challenges and Future Perspectives

Despite their immense potential, the development of boronic acid-based therapeutics and diagnostics is not without its challenges. These include potential instability, off-target reactivity, and the need for more efficient synthetic routes. [14][15][16]Future research will likely focus on:

-

Improving Selectivity and Stability: Designing novel boronic acid derivatives with enhanced selectivity for their biological targets and improved stability in physiological conditions.

-

Multifunctional Systems: Developing multifunctional platforms that combine targeting, imaging, and therapeutic capabilities in a single agent.

-

Expanding the Scope of Applications: Exploring new applications of substituted benzylboronic acids in areas such as antiviral therapy and the treatment of neurodegenerative diseases.

Conclusion

Substituted benzylboronic acids represent a dynamic and rapidly evolving field in medicinal chemistry. Their unique chemical properties have already led to significant advances in enzyme inhibition, diagnostics, and targeted drug delivery. As our understanding of the intricate interplay between these molecules and biological systems deepens, we can anticipate the development of even more innovative and life-saving applications in the years to come.

References

- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.

- Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.

- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.

- Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models.

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery.

- Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH.

- Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central.

- The Chemistry of Boronic Acids in Nanom

- Targeted delivery of boronic acids through bioconjug

- Leveraging Boronic Acids for Targeted Drug Delivery Systems. [No Source Found].

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre

- The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. PMC - NIH.

- Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.

- The modern role of boron as a 'magic element' in biomedical science: Chemistry perspective.

- Inhibition of Serine Proteases by Arylboronic Acids.

- Boronic-Acid-Modified Nanomaterials for Biomedical Applic

- Challenges and Opportunities for the Application of Boron Clusters in Drug Design. [No Source Found].

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. ChemRxiv.

- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [No Source Found].

- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Inhibition of serine proteases by arylboronic acids. PubMed.

- Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. PubMed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Benzylboronic acid or boron

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Strategic Utility of 2-(Tert-butylcarbamoyl)benzylboronic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-(Tert-butylcarbamoyl)benzylboronic acid, a versatile and increasingly important reagent. We will explore its intrinsic chemical properties, delve into its primary applications as a precursor to isoindolinones and in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

Introduction: The Emergence of a Specialized Building Block

2-(Tert-butylcarbamoyl)benzylboronic acid (CAS No. 1256345-93-3) has emerged as a valuable bifunctional building block in organic synthesis.[1][2][3][4] Its structure, featuring a boronic acid moiety ortho to a sterically hindered N-tert-butyl amide, imparts unique reactivity and solubility characteristics. The boronic acid group is a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Simultaneously, the ortho-amide functionality serves as a handle for intramolecular cyclization reactions, providing a direct and efficient route to the isoindolinone scaffold, a privileged motif in medicinal chemistry.[5] This guide will elucidate the practical applications of this reagent, with a focus on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe utilization.

Table 1: Physicochemical Properties of 2-(Tert-butylcarbamoyl)benzylboronic acid

| Property | Value | Source |

| CAS Number | 1256345-93-3 | [1] |

| Molecular Formula | C₁₂H₁₈BNO₃ | [6] |

| Molecular Weight | 235.09 g/mol | [6] |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in non-polar solvents. | General Chemical Principles |

Safety and Handling:

While a specific Material Safety Data Sheet (MSDS) for 2-(Tert-butylcarbamoyl)benzylboronic acid is not widely available, data from analogous boronic acids and general chemical safety principles dictate the following precautions:

-

Hazard Classification: Boronic acids are generally classified as irritants. This compound should be handled as harmful if swallowed, and causing skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.[6][7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[8]

Core Application I: Synthesis of N-tert-Butyl Isoindolinones

The ortho-disposed boronic acid and N-tert-butyl amide functionalities of 2-(Tert-butylcarbamoyl)benzylboronic acid make it an ideal precursor for the synthesis of N-tert-butyl isoindolinones. This transformation is typically achieved through an intramolecular condensation reaction, often promoted by an oxidizing agent. The tert-butyl group provides steric bulk, which can influence the conformation and biological activity of the resulting isoindolinone.

Diagram 1: Synthesis of N-tert-Butyl Isoindolinone

Caption: Proposed pathway for the synthesis of 2-(tert-butyl)isoindolin-1-one.

Detailed Experimental Protocol: Synthesis of 2-(tert-butyl)isoindolin-1-one

This protocol is a representative procedure based on established methods for the conversion of ortho-amido benzylboronic acids to isoindolinones.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(Tert-butylcarbamoyl)benzylboronic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable solvent mixture, such as 1:1 acetonitrile/water.

-

Reagent Addition: Add Oxone® (potassium peroxymonosulfate) (2.0 eq) portion-wise over 10 minutes at room temperature. The portion-wise addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The use of a reducing agent like sodium thiosulfate is essential to neutralize any remaining oxidant.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(tert-butyl)isoindolin-1-one.

Causality and Insights:

-

Choice of Oxidant: Oxone® is a mild and effective oxidant for this transformation. Other oxidants can be employed, but may require more stringent reaction conditions.

-

Solvent System: The use of a biphasic solvent system like acetonitrile/water facilitates the dissolution of both the organic substrate and the inorganic oxidant.

-

Intramolecular Nature: The proximity of the reacting functional groups in the starting material allows for a highly efficient intramolecular cyclization, often leading to high yields of the desired product.

Core Application II: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of 2-(Tert-butylcarbamoyl)benzylboronic acid allows it to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of sp²-hybridized partners, such as aryl and vinyl halides or triflates.[9][10][11] The ortho-amide group can influence the reactivity of the boronic acid through steric and electronic effects.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a generalized procedure adaptable for the coupling of 2-(Tert-butylcarbamoyl)benzylboronic acid with various aryl bromides.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 2-(Tert-butylcarbamoyl)benzylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). The use of a slight excess of the boronic acid component is common practice to ensure complete consumption of the often more valuable aryl halide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation of the palladium(0) catalyst.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by the degassed solvent system (e.g., 4:1 dioxane/water). The choice of ligand on the palladium catalyst can significantly impact the reaction outcome, and screening of different ligands may be necessary for challenging substrates.[11]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Causality and Insights:

-

Role of the Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Influence of the ortho-Amide: The bulky N-tert-butyl amide group can sterically hinder the approach to the boronic acid moiety. This may necessitate the use of more active catalyst systems or higher reaction temperatures compared to less substituted benzylboronic acids.[12] However, it can also promote reductive elimination, potentially leading to faster turnover.

-

Substrate Scope: This protocol is generally applicable to a wide range of electron-rich and electron-poor aryl and heteroaryl bromides. For less reactive aryl chlorides, the use of more specialized catalyst systems, such as those employing bulky phosphine ligands, may be required.[11]

Conclusion and Future Outlook

2-(Tert-butylcarbamoyl)benzylboronic acid is a strategically valuable building block that offers efficient entry into two important classes of compounds: isoindolinones and biaryl methanes. Its bifunctional nature allows for its use in both intramolecular cyclizations and intermolecular cross-coupling reactions. The presence of the N-tert-butyl group provides a point of steric differentiation that can be exploited in the design of novel bioactive molecules. As the demand for rapid and efficient synthesis of complex organic molecules continues to grow, the utility of specialized building blocks like 2-(Tert-butylcarbamoyl)benzylboronic acid is expected to increase, finding broader applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

References

-

ChemWhat. 2-(tert-Butylcarbamoyl)benzylboronic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Kochi University of Technology. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]

-

ResearchGate. Stereoselective synthesis of isoindolinones and tert-butyl sulfoxides. [Link]

-

ChemSrc. 2-(tert-Butylcarbamoyl)benzylboronic acid CAS#: 1256345-93-3. [Link]

-

LookChem. 2-(tert-Butylcarbamoyl)benzylboronic acid, CasNo.1256345-93-3. [Link]

-

The Royal Society of Chemistry. Contents - Supporting Information. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Molbase. CAS No.1256345-93-3,2-(tert-Butylcarbamoyl)benzylboronic acid. [Link]

-

National Institutes of Health. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

-

National Institutes of Health. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

The Royal Society of Chemistry. 2 - Supporting Information. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... [Link]

-

ResearchGate. ³¹P{¹H} NMR spectrum of compound 2 with nuclei assigned to an AA′XX′.... [Link]

-

Biological Magnetic Resonance Bank. NMR-STAR file visualization tool. [Link]

-

Benjamin Moore. c59160 - woodluxe oil-based waterproofing stain & sealer - SAFETY DATA SHEET. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-(tert-Butylcarbamoyl)benzylboronic acid, CasNo.1256345-93-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

Theoretical and Computational Elucidation of 2-(Tert-butylcarbamoyl)benzylboronic Acid: A Technical Guide for Drug Discovery

Abstract

Boronic acids represent a privileged chemical scaffold in modern medicinal chemistry, culminating in the development of several FDA-approved drugs. Their unique ability to form reversible covalent bonds with active site serine or threonine residues of proteases makes them a compelling class of inhibitors. This guide provides an in-depth theoretical and computational examination of a novel derivative, 2-(Tert-butylcarbamoyl)benzylboronic acid. We will navigate through its structural and electronic properties, predict its physicochemical and ADMET characteristics, and model its interaction with a key biological target, Human Neutrophil Elastase (HNE). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from fundamental molecular analysis to the simulation of complex biological interactions.

Introduction: The Ascendancy of Boronic Acids in Drug Design

The journey of boronic acids from synthetic curiosities to clinical realities has been remarkable. The approval of bortezomib, a proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge in research into boron-containing therapeutics.[1] These compounds are bioisosteres of carboxylic acids and act as transition state analogs, forming a stable tetrahedral intermediate with the catalytic serine residue in the active site of serine proteases.[2][3] This reversible covalent inhibition mechanism offers a unique combination of high potency and favorable pharmacokinetics.

2-(Tert-butylcarbamoyl)benzylboronic acid is an intriguing underexplored molecule. Its ortho-substituted benzyl scaffold presents a distinct conformational profile, while the tert-butylcarbamoyl group can engage in additional hydrogen bonding interactions within a target's active site, potentially enhancing selectivity and potency. This guide will systematically apply a suite of computational methodologies to build a comprehensive profile of this compound, illustrating a modern workflow in computer-aided drug design.

Molecular Architecture and Intrinsic Properties

A foundational understanding of a molecule's intrinsic properties is paramount for any drug discovery campaign. Here, we delve into the structural and electronic characteristics of 2-(Tert-butylcarbamoyl)benzylboronic acid and predict its key physicochemical parameters.

Chemical Structure and Conformation

The IUPAC name for our molecule of interest is [2-(tert-butylcarbamoyl)phenyl]methylboronic acid . Its structure is characterized by a benzylboronic acid core with a tert-butylcarbamoyl substituent at the ortho position of the phenyl ring.

Table 1: Key Physicochemical Properties of Benzylboronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzylboronic acid | C7H9BO2 | 135.96[4] |

| 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid | C12H18BNO3 | 235.09[5] |

| 2-(Tert-butylcarbamoyl)benzylboronic acid | C12H18BNO3 | 235.09 |

The ortho-substitution is expected to induce a specific conformational preference, influencing the orientation of the boronic acid and carbamoyl groups relative to the phenyl ring. This conformational landscape is critical for understanding its interaction with biological macromolecules.

Electronic Properties and Acidity (pKa)

The boronic acid moiety is a Lewis acid, and its pKa is a crucial parameter governing its ionization state at physiological pH and its ability to interact with nucleophilic residues in enzyme active sites.

A robust prediction of the pKa can be achieved using Density Functional Theory (DFT). The following protocol is recommended:

-

Model Chemistry Selection: Employ a functional and basis set known for accuracy in pKa predictions for organic acids, such as the M06-2X functional with the 6-311++G(d,p) basis set.[6]

-

Conformational Sampling: Perform a thorough conformational search for both the neutral boronic acid and its corresponding boronate anion.

-

Geometry Optimization: Optimize the geometry of the lowest energy conformers for both species in the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment.[2][7]

-

Free Energy Calculation: Calculate the Gibbs free energy of the optimized structures in the solvated phase.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle, referencing a known acid for improved accuracy:

-

ΔG_solution = G(Boronate) + G(H+) - G(Boronic Acid)

-

pKa = ΔG_solution / (2.303 * RT)

-

It is anticipated that the electron-withdrawing nature of the amide group will slightly lower the pKa of 2-(Tert-butylcarbamoyl)benzylboronic acid compared to unsubstituted benzylboronic acid.

In Silico ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk drug development projects. Various computational tools can provide valuable predictions for these properties.

Prediction of Drug-Likeness and Physicochemical Properties

Several established rules and computational models can predict the "drug-likeness" of a molecule.

Table 2: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Significance |

| LogP (o/w) | 1.5 - 2.5 | Optimal range for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~70-90 Ų | Influences cell permeability. |

| Aqueous Solubility | Moderate | Crucial for bioavailability. |

| Human Intestinal Absorption | High | Prediction of oral bioavailability. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Risk of drug-drug interactions. |

| Hepatotoxicity | Low to Moderate | Potential for liver toxicity. |

| Ames Mutagenicity | Low Probability | Indicator of carcinogenic potential. |

Note: These are estimated values based on the structure and should be confirmed experimentally.

Metabolic Stability

The metabolic fate of a drug candidate is a key determinant of its half-life and potential for generating reactive metabolites. Computational models can predict sites of metabolism by cytochrome P450 (CYP) enzymes.[8][9] For 2-(Tert-butylcarbamoyl)benzylboronic acid, potential sites of metabolism include aromatic hydroxylation of the phenyl ring and oxidation of the benzylic carbon.

Caption: In Silico ADMET Prediction Workflow.

Interaction with Human Neutrophil Elastase (HNE)

To illustrate the potential of 2-(Tert-butylcarbamoyl)benzylboronic acid as a therapeutic agent, we will model its interaction with Human Neutrophil Elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[10][11]

Covalent Docking

Covalent docking is a specialized molecular docking technique that models the formation of a covalent bond between a ligand and its target protein.

-

Protein Preparation: Obtain the crystal structure of HNE (e.g., PDB ID: 1B0F) and prepare it by adding hydrogens, assigning protonation states, and removing water molecules.[12]

-

Ligand Preparation: Generate a 3D conformation of 2-(Tert-butylcarbamoyl)benzylboronic acid and assign appropriate atom types and charges.

-

Covalent Docking Simulation: Define the reactive serine residue (Ser195) in the HNE active site and the boron atom of the ligand as the reacting pair. Perform the covalent docking simulation using software capable of handling covalent interactions.

-

Pose Analysis: Analyze the resulting docked poses, paying close attention to the geometry of the tetrahedral boronate adduct and the non-covalent interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.

Caption: Covalent Inhibition of HNE by a Boronic Acid.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and the detailed interactions over time.

-

System Preparation: The docked complex of HNE and 2-(Tert-butylcarbamoyl)benzylboronic acid is placed in a simulation box filled with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field Parameterization: Standard protein force fields (e.g., AMBER) are used for the protein. For the boronic acid ligand, specialized parameters are required. These can be generated using quantum mechanical calculations and tools like Antechamber or derived from existing literature on boronic acid force fields.[13][14]

-

Simulation Protocol:

-

Minimization: The system is energy-minimized to remove steric clashes.

-

Heating: The system is gradually heated to the desired temperature (e.g., 300 K).

-

Equilibration: The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.

-

Production Run: A long production simulation (e.g., 100 ns) is run to collect trajectory data.

-

-

Analysis: The trajectory is analyzed to assess the stability of the complex (RMSD), the flexibility of different regions (RMSF), and the persistence of key intermolecular interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational workflow for the characterization of 2-(Tert-butylcarbamoyl)benzylboronic acid. Through a combination of DFT calculations, in silico ADMET prediction, covalent docking, and molecular dynamics simulations, a detailed picture of its potential as a drug candidate can be constructed. The methodologies described herein are broadly applicable to the study of other novel boronic acid derivatives and can significantly accelerate the early stages of drug discovery.

The next critical steps in the development of this compound would involve the experimental validation of these computational predictions. Synthesis of the molecule, followed by in vitro assays to determine its pKa, solubility, and inhibitory potency against HNE and a panel of other serine proteases, would provide the necessary data to confirm and refine the computational models. This iterative cycle of prediction and experimentation is the cornerstone of modern, efficient drug discovery.

References

- D. M. T.

- Santos, J. I., et al. On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules2021, 26(16), 4945.

- Diazaborines as New Inhibitors of Human Neutrophil Elastase. ACS Omega2018, 3(7), 8436-8442.

- Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences2018, 124, 243-251.

- Ionization constant (pKa) for some boronic acids.

- Kheirjou, S., et al. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry2012, 1000, 68-75.

- Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences1971, 68(2), 478-480.

- Philipp, M., & Bender, M. L. Inhibition of Serine Proteases by Arylboronic Acids.

- An X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1, 2, 5-Thiadiazolidin-3-one 1, 1-Dioxide Derivatives. Journal of the American Chemical Society1998, 120(49), 12980-12987.

- Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field. Journal of Chemical Information and Modeling2020, 60(10), 4983-4997.

- Schreuder, H.A., et al. CRYSTAL STRUCTURE OF HUMAN NEUTROPHIL ELASTASE WITH MDL 101, 146. RCSB PDB1998.

- Parameterization of Boronates Using VFFDT and Paramfit for Molecular Dynamics Simul

- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activ

- Structure of human neutrophil elastase (uncomplexed). RCSB PDB2011.

- The crystal structure of the complex of non-peptidic inhibitor of human neutrophil elastase ONO-6818 and porcine pancreatic elastase. Bioorganic & Medicinal Chemistry2001, 9(3), 647-651.

- Boronic acid. Wikipedia.

- ADMET-Guided Design and In-Silico Planning of Boron Delivery Systems for BNCT: From Transport and Biodistribution to PBPK-Informed Irradi

- Serine Protease Inhibitors. Cambridge MedChem Consulting.

- ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron.

- S. Sinha, et al. Primary Structure of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences1987, 84(8), 2228-2232.

- Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology2022, 2390, 447-460.

- Human Neutrophil Elastase Phosphonic Inhibitors With Improved Potency of Action. Frontiers in Chemistry2020, 8, 649.

- Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. Molecules2021, 26(16), 4945.

- Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences2021, 22(16), 8758.

- Czodrowski, P., et al. Computational approaches to predict drug metabolism. Expert Opinion on Drug Metabolism & Toxicology2009, 5(1), 15-27.

- van de Waterbeemd, H., & Gifford, E. ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery2003, 2(3), 192-204.

- Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. Basic & Clinical Pharmacology & Toxicology2023, 133(4), 365-381.

- Moroy, G., et al. Toward in silico structure-based ADMET prediction in drug discovery. Drug Discovery Today2012, 17(1-2), 44-55.

- Drug Metabolism Prediction Using Computational Models. In-vitro In-vivo In-silico Journal.

- Ekins, S., et al. Computational prediction of human drug metabolism. Expert Opinion on Drug Metabolism & Toxicology2006, 2(5), 689-702.

- Benzylboronic Acid. PubChem.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research2017, 26(7), 1438-1449.

- Brown, K. K., & Hampton, M. B. Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects2011, 1810(9), 888-894.

- (2-(Tert-butylthio)pyrimidin-5-yl)boronic acid. PubChem.

- 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. PubChem.

- Synthesis and biological activity of high-affinity retinoic acid receptor antagonists. Journal of Medicinal Chemistry1996, 39(16), 3035-3044.

- Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products. Molecules2023, 28(22), 7545.

- Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate.

- Pioxaniliprole. PubChem.

- (3-Tert-butyl-2-pyridinyl)boronic acid. PubChem.

Sources

- 1. preprints.org [preprints.org]

- 2. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.box]

- 3. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Benzylboronic Acid | C7H9BO2 | CID 11320956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid | C12H18BNO3 | CID 134128446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1, 2, 5 –Thiadiazolidin-3-one 1, 1 Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Guide to 2-(Tert-butylcarbamoyl)benzylboronic Acid and Its Derivatives: Synthesis, Applications, and Technical Insights

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic introduction of boronic acids and their derivatives has become a cornerstone of molecular design. Among these, 2-(Tert-butylcarbamoyl)benzylboronic acid and its commonly used pinacol ester, N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, represent a class of highly versatile and functionalized reagents. The utility of these molecules stems from the convergence of two key chemical features: the reactive boronic acid moiety, a linchpin of palladium-catalyzed cross-coupling reactions, and the sterically hindering tert-butylcarbamoyl group, which can modulate solubility, conformation, and intermolecular interactions.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its synthesis and the strategic advantages of its application. We will delve into its historical context, detailed synthetic protocols, and its role in the development of complex molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Emergence and Synthetic Strategy

The discovery and history of 2-(tert-butylcarbamoyl)benzylboronic acid is not one of a singular, celebrated event but rather an evolution driven by the relentless search for novel, functionalized building blocks for drug discovery. Its emergence is intrinsically linked to the development of robust cross-coupling methodologies, such as the Nobel Prize-winning Suzuki-Miyaura reaction. The value of this specific reagent lies in its pre-functionalized nature; the ortho-amide group provides a handle for building molecular complexity and influencing the electronic and steric properties of the benzyl ring system.

Core Synthetic Rationale: From Halide to Boronic Ester

The most prevalent and reliable strategy for synthesizing the pinacol ester of 2-(tert-butylcarbamoyl)benzylboronic acid involves a palladium-catalyzed borylation of an ortho-halogenated benzamide precursor. This approach is favored for its high functional group tolerance, mild reaction conditions, and excellent yields.

The causality behind this choice is clear: alternative methods, such as Grignard or organolithium formation followed by quenching with a borate ester, are often incompatible with the amide functional group. The palladium-catalyzed Miyaura borylation, however, selectively activates the carbon-halogen bond, leaving the amide untouched, which is critical for preserving the molecule's integrity.

Below is a diagram illustrating the general workflow for this transformation.

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Experimental Protocol: A Self-Validating System